1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide
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Overview
Description
1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide involves several steps. The starting material, 6,11-dihydrodibenzo[b,e]thiepin-11-one, is first synthesized through a series of reactions including cyclization and oxidation. This intermediate is then reacted with methyl iodide to introduce the methyl group. The final step involves the reaction with tetrahydrothiopyranium iodide under specific conditions to yield the desired compound .
Chemical Reactions Analysis
1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and iodide groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives have been explored for their anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the dengue virus helicase, thereby preventing viral replication. Additionally, it may interact with dopamine receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide can be compared with other dibenzothiepin derivatives such as:
6,11-Dihydrodibenzo[b,e]thiepin-11-one: A precursor in the synthesis of the target compound.
Baloxavir Marboxil: Another dibenzothiepin derivative with antiviral properties.
Tiopinac: Known for its anti-inflammatory and analgesic effects. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications
Properties
CAS No. |
116197-00-3 |
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Molecular Formula |
C21H23IS2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-methyl-11-(1-methylthian-1-ium-4-ylidene)-6H-benzo[c][1]benzothiepine;iodide |
InChI |
InChI=1S/C21H23S2.HI/c1-15-7-8-20-19(13-15)21(16-9-11-23(2)12-10-16)18-6-4-3-5-17(18)14-22-20;/h3-8,13H,9-12,14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QSBCEKAOZFSECQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=C4CC[S+](CC4)C.[I-] |
Origin of Product |
United States |
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